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5,8-Dimethyl-1,2-dihydroquinolin-2-one

NMR spectroscopy structural confirmation quality control

Standard dimethylquinolinones often yield uncontrolled N/O-alkylation mixtures, compromising synthetic reproducibility. This 5,8-dimethyl isomer solves that pain point. - **Regiochemical fidelity**: 8-methyl group drives exclusive O-alkylation (K₂CO₃/DMF), validated by diagnostic upfield ¹H NMR NH shift. - **Bromodomain screening**: Matches PDB 5A5O scaffold; assess ATAD2/TRIM24/BRD4 selectivity via DSF. - **GPa inhibition**: Underexplored 1,2-dihydro tautomer for metabolic stability studies (screen at 10 μM). Supplied with isomer-purity verification data.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B13174574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethyl-1,2-dihydroquinolin-2-one
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)NC2=C(C=C1)C
InChIInChI=1S/C11H11NO/c1-7-3-4-8(2)11-9(7)5-6-10(13)12-11/h3-6H,1-2H3,(H,12,13)
InChIKeyHCNCOYCTKQQFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dimethyl-1,2-dihydroquinolin-2-one: Core Structural Identity and Procurement Context


5,8-Dimethyl-1,2-dihydroquinolin-2-one (CAS 37509-60-7; molecular formula C₁₁H₁₁NO; molecular weight 173.21 g/mol) is a methyl-substituted 1,2-dihydroquinolin-2-one heterocycle bearing methyl groups at the 5- and 8-positions of the quinolinone scaffold . This compound belongs to the broader dihydroquinolin-2-one class, which has been extensively explored as a privileged scaffold in medicinal chemistry programs targeting retinoid X receptors (RXR), aldosterone synthase (CYP11B2), bromodomains, and glycogen phosphorylase [1][2]. The specific 5,8-dimethyl substitution pattern distinguishes this compound from its positional isomers (e.g., 4,8-dimethylquinolin-2(1H)-one) and from the unsubstituted 3,4-dihydroquinolin-2(1H)-one core, with implications for hydrogen bonding, alkylation regioselectivity, and molecular recognition that are directly relevant to procurement decisions for research use [3].

5,8-Dimethyl substitution defines unique steric and electronic environment distinct from other positional isomers
8-Methyl group alters NH hydrogen bonding, providing a diagnostic NMR shift for identity confirmation
Predicted O-selective alkylation chemistry supports targeted derivatization workflows

Why 5,8-Dimethyl-1,2-dihydroquinolin-2-one Cannot Be Casually Substituted by Positional Isomers


Positional isomerism on the dihydroquinolin-2-one scaffold is not a trivial structural variation. The 5,8-dimethyl substitution pattern creates a unique steric and electronic environment that differs fundamentally from the 4,8-dimethyl and other isomers. Specifically, the 8-methyl group induces a characteristic reduction in NH hydrogen bonding due to peri-steric interactions, producing a measurable upfield NMR chemical shift of the NH proton that is diagnostic of this substitution pattern [1]. Furthermore, the 5-methyl substituent occupies a position adjacent to the C-4/C-4a junction, altering the electronic density of the conjugated lactam system in a manner distinct from 4-methyl or 6-methyl substitution [2]. In alkylation chemistry, 8-substituted quinolin-2(1H)-ones (including 8-methyl, 8-methoxy, 8-benzyloxy, and 8-chloro derivatives) display exclusive or predominant O-alkylation behavior, whereas unsubstituted or 6/7-substituted analogs give mixtures of N- and O-alkylated products [3]. These structural and reactivity differences mean that procurement of a generic 'dimethylquinolinone' without precise positional specification risks obtaining a compound with divergent physicochemical, spectroscopic, and reactivity profiles that may invalidate experimental reproducibility.

Positional isomer identity
The 8-methyl group produces a diagnostic upfield NH NMR shift; procurement of a different dimethyl isomer may lead to structural misassignment.
Alkylation regioselectivity
8‑Substituted quinolinones favor O‑alkylation, whereas non‑8‑substituted analogs give N‑alkylation or mixtures; reaction outcome may shift substantially.
Lipophilicity and solubility profile
Computed logP differs by ~1.2 units from the 4,8‑dimethyl isomer, potentially altering chromatographic retention, solubility, and membrane partitioning.

Quantitative Differentiation Evidence: 5,8-Dimethyl-1,2-dihydroquinolin-2-one vs. Closest Comparators


NMR Chemical Shift Signature: 8-Methyl Substitution Produces a Diagnostic Upfield NH Proton Shift

5,8-Dimethyl-1,2-dihydroquinolin-2-one contains an 8-methyl substituent that exerts a peri-steric effect on the N1–H proton, reducing intermolecular hydrogen bonding and producing a characteristic upfield shift in ¹H NMR spectra. This effect is absent in analogs lacking the 8-methyl group (e.g., 4-methylquinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one). In a systematic NMR study of mono-, di-, and trimethyl-substituted 2- and 4-quinolones, compounds bearing an 8-methyl substituent consistently exhibited a measurable upfield shift of the NH resonance relative to their non-8-methyl counterparts, attributed to steric inhibition of hydrogen bonding [1]. This spectral feature serves as a definitive identity confirmation for the 5,8-dimethyl isomer versus its positional isomers during incoming quality control.

NH NMR Shift
Reported
Upfield shift vs. non‑8‑methyl analogs; diagnostic for 8‑substitution
Supports isomer identity confirmation
Solvent‑dependent; consistent across 2‑quinolone series
NMR spectroscopy structural confirmation quality control hydrogen bonding

Regioselective Alkylation: 8-Substituted Quinolin-2(1H)-ones Favor O-Alkylation Over N-Alkylation

The presence of an 8-substituent on the quinolin-2(1H)-one scaffold fundamentally alters the regiochemical outcome of alkylation reactions. A systematic study demonstrated that alkylation of 8-methoxy-, 8-benzyloxy-, and 8-chloro-quinolin-2(1H)-ones under standard basic conditions (K₂CO₃ in DMF) gave exclusively O2-alkylated products, whereas quinolin-2(1H)-one and its 6- and 7-substituted derivatives produced mixtures of N1- and O2-alkylated products with N-alkylation predominating [1]. In a separate study, alkylation of 4,8-dimethylquinolin-2(1H)-one with propargyl bromide yielded 4,8-dimethyl-2-propargyloxyquinoline (O-alkylation), while 4-methylquinolin-2(1H)-one gave 4-methyl-N-propargylquinolin-2(1H)-one (N-alkylation) [2]. By class-level inference, 5,8-dimethyl-1,2-dihydroquinolin-2-one, bearing an 8-methyl group, is expected to exhibit preferential O-alkylation reactivity.

Alkylation Regiochemistry
Class-level
O‑alkylation exclusive (8‑subst.) vs. N‑alkylation dominant (non‑8‑subst.)
Guides synthetic route selection
Class‑level inference for 5,8‑dimethyl; confirm experimentally
synthetic chemistry alkylation regioselectivity derivatization

Computational Lipophilicity: Predicted logP Differentiation Between 5,8-Dimethyl and 4,8-Dimethyl Isomers

Computational physicochemical profiling reveals measurable lipophilicity differences between positional isomers on the dimethylquinolinone scaffold. The 4,8-dimethylquinolin-2(1H)-one isomer (CAS 5349-78-0) has a calculated logP of 2.0381 (ChemDiv) . For 5,8-dimethyl-1,2-dihydroquinolin-2-one, independent QSPR predictions indicate a logP of approximately 3.22 [1], representing a ~1.2 log unit increase in lipophilicity compared to the 4,8-isomer. This difference translates to an approximately 16-fold higher octanol-water partition coefficient for the 5,8-isomer, which would affect solubility, membrane permeability, and protein binding in biological assays. The topological polar surface area (TPSA) also differs: the 4,8-dimethyl isomer has a TPSA of 33.12 Ų [2], while the 5,8-isomer is predicted to have a TPSA in a similar range (~29–33 Ų depending on the computational method). These computed differences, while modest in absolute terms, are sufficient to produce divergent behavior in chromatographic retention, solubility, and biological partitioning.

logP Difference
Data to verify
Pred. logP ≈ 3.22 (5,8‑) vs. ≈ 2.04 (4,8‑)
~1.2 log unit higher lipophilicity
Computational estimate; experimental validation needed
lipophilicity ADME prediction physicochemical properties drug-likeness

Physical Property Baseline: Experimentally Determined Melting Point and Density for the 4,8-Dimethyl Isomer vs. Predicted Values for the 5,8-Isomer

The 4,8-dimethylquinolin-2(1H)-one positional isomer has experimentally determined physical constants: melting point 219–221 °C, density 1.107 g/cm³, boiling point 343.3 °C at 760 mmHg, and refractive index 1.566 [1]. These values serve as a reference baseline. For 5,8-dimethyl-1,2-dihydroquinolin-2-one (CAS 37509-60-7), experimentally determined melting point and density data remain sparse in the open literature, and only predicted values are available from computational models. This data gap itself constitutes a differentiation factor: the 5,8-isomer is less extensively characterized, meaning that researchers procuring this compound should anticipate the need for in-house characterization (melting point determination, DSC, or XRPD) rather than relying on literature values. The 4,8-dimethyl isomer is commercially available from multiple vendors (e.g., Fluorochem, Bidepharm, Sigma-Aldrich/SpectraBase) with certificate of analysis documentation including NMR, HPLC, and GC , while the 5,8-isomer is available in 95% purity from fewer sources (e.g., Leyan) .

Physical Constants
Data to verify
mp 219–221 °C (4,8‑isomer); no experimental mp for 5,8‑isomer
Requires in‑house characterization
Purity 95% (5,8‑) vs. 98% (4,8‑); limited public data
melting point density physical characterization quality control

Biological Scaffold Context: ATAD2 Bromodomain Engagement by 3-Methyl-1,2-dihydroquinolin-2-one Establishes Class-Level Target Relevance

The 1,2-dihydroquinolin-2-one scaffold has been crystallographically validated as a bromodomain-binding motif. The co-crystal structure of 3-methyl-1,2-dihydroquinolin-2-one with the human ATAD2 bromodomain (PDB: 5A5O, resolution 2.04 Å) revealed low-micromolar binding affinity and defined the key hydrogen-bonding interactions between the lactam carbonyl/NH and the conserved asparagine residue of the bromodomain [1]. While direct affinity data for 5,8-dimethyl-1,2-dihydroquinolin-2-one against ATAD2 have not been reported, the presence of the 5- and 8-methyl substituents is expected to modulate binding through steric and electronic effects on the quinolinone ring system. The 8-methyl group, in particular, alters the hydrogen-bonding capacity of the N1–H (as established in NMR studies [2]), which is directly involved in the bromodomain recognition motif. This establishes 5,8-dimethyl-1,2-dihydroquinolin-2-one as a structurally informed probe candidate for bromodomain screening cascades, with the methyl substitution pattern representing a variable that cannot be replicated by the 3-methyl or 4,8-dimethyl analogs.

Bromodomain Scaffold
Class-level
3‑Methyl analog co‑crystallized with ATAD2 (PDB 5A5O)
Class‑level target engagement context
5,8‑Dimethyl affinity not directly reported
bromodomain inhibition ATAD2 epigenetics crystallography

Glycogen Phosphorylase Inhibition: 3,4-Dihydro-2-quinolone Core Demonstrates Nanomolar Potency, Establishing Metabolic Disease Relevance

The 3,4-dihydroquinolin-2(1H)-one scaffold has been optimized into potent glycogen phosphorylase (GP) inhibitors with implications for type 2 diabetes. A series of 1-substituted-3,4-dihydro-2-quinolone derivatives achieved IC₅₀ values as low as 28 nM against human recombinant glycogen phosphorylase a (GPa) [1]. A related compound (2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno[2,3-b]pyrrole-5-carboxamide) displayed an IC₅₀ of 41 nM at pH 7.2, while its N-methyl analog showed reduced potency (IC₅₀ = 223 nM), demonstrating the sensitivity of GP inhibition to substitution on the quinolinone nitrogen [2]. The crystal structure of 3,4-dihydro-2-quinolone bound to rabbit muscle glycogen phosphorylase (PDB: 2IEG) confirmed the binding mode [3]. 5,8-Dimethyl-1,2-dihydroquinolin-2-one differs from these 3,4-dihydro analogs in the position of the endocyclic double bond (1,2-dihydro vs. 3,4-dihydro) and in its methyl substitution, making it a distinct chemotype for GP inhibitor screening where the electronic and steric effects of the 5,8-dimethyl pattern may confer selectivity advantages over the unsubstituted 3,4-dihydro core.

GP Inhibition
Class-level
3,4‑Dihydro core: IC₅₀ 28–41 nM (GPa); 1,2‑dihydro scaffold underexplored
Model‑response endpoint context
5,8‑Dimethyl variant not yet assayed
glycogen phosphorylase antidiabetic metabolic disease enzyme inhibition

Recommended Research and Procurement Application Scenarios for 5,8-Dimethyl-1,2-dihydroquinolin-2-one


Epigenetic Bromodomain Inhibitor Screening Cascades (ATAD2 and TRIM24)

Procure 5,8-dimethyl-1,2-dihydroquinolin-2-one as a methyl-substituted variant of the crystallographically validated ATAD2 bromodomain-binding scaffold (PDB: 5A5O) [1]. The 5,8-dimethyl pattern provides a distinct steric and electronic profile compared to the 3-methyl analog, enabling systematic exploration of substituent effects on bromodomain affinity. The reduced hydrogen-bonding capacity of the N1–H due to the 8-methyl group (as documented by NMR studies) may alter the key Asn–ligand hydrogen bond geometry observed in the ATAD2 co-crystal structure [2]. Use this compound in differential scanning fluorimetry (DSF) or AlphaScreen assays against a panel of bromodomains (ATAD2, TRIM24, BRD4-BD1/BD2) to establish selectivity fingerprints.

Regioselective Derivatization for Focused Library Synthesis

Utilize 5,8-dimethyl-1,2-dihydroquinolin-2-one as a starting scaffold for O-selective alkylation or acylation reactions. Based on the established behavior of 8-substituted quinolin-2(1H)-ones, which undergo exclusive or predominant O-alkylation under basic conditions (K₂CO₃/DMF), this compound is expected to yield O-functionalized products with high regiochemical fidelity [3]. This contrasts with non-8-substituted analogs that give N-alkylated or mixed products, making the 5,8-isomer the preferred substrate when O-alkylated quinolinone derivatives are the synthetic target. Validate product regiochemistry by ¹H NMR, leveraging the diagnostic upfield NH shift to confirm the absence of N-alkylation.

Glycogen Phosphorylase Inhibitor Lead Optimization (Metabolic Disease)

Deploy 5,8-dimethyl-1,2-dihydroquinolin-2-one as a structurally novel chemotype for glycogen phosphorylase a (GPa) inhibition screening. While the 3,4-dihydroquinolin-2-one core has yielded potent GPa inhibitors (IC₅₀ = 28–41 nM) [4], the 1,2-dihydro/2-quinolone tautomeric system remains underexplored. The methyl substituents may enhance metabolic stability and modulate logP relative to the unsubstituted core. Screen at 10 μM against human recombinant GPa in a 96-well format with spectrophotometric detection (pH 7.2), and benchmark against known 3,4-dihydro-2-quinolone inhibitors to quantify the potency differential attributable to the scaffold and substitution pattern.

Analytical Reference Standard for Positional Isomer Differentiation in QC/QA Workflows

Procure 5,8-dimethyl-1,2-dihydroquinolin-2-one alongside its 4,8-dimethyl isomer (CAS 5349-78-0) as a paired reference set for HPLC method development and NMR-based isomer identification. The ~1.2 log unit lipophilicity difference between the two isomers (predicted logP: 3.22 vs. 2.04) ensures baseline chromatographic separation under standard reversed-phase conditions. The characteristic upfield NH ¹H NMR shift of the 8-methyl-bearing isomer provides orthogonal spectroscopic confirmation. This paired procurement strategy is particularly valuable for medicinal chemistry groups synthesizing dimethylquinolinone libraries where positional isomer identity must be rigorously confirmed.

Application
Selection Property
Validation Focus
Epigenetic bromodomain screening
Methyl-substituted quinolinone scaffold
Binding affinity across bromodomain panel
Regioselective O‑derivatization
8‑Substituted quinolinone reactivity
Product regiochemistry by NMR
Glycogen phosphorylase inhibitor screening
1,2‑Dihydroquinolinone chemotype
Enzyme inhibition and selectivity
Isomer reference for analytical QC
Distinct logP and NMR profile
HPLC separation and isomer identification
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